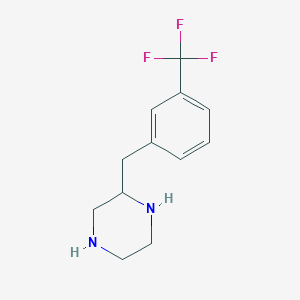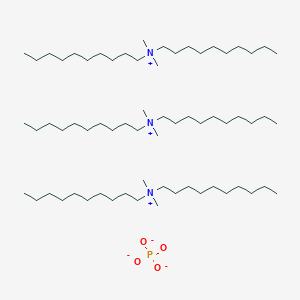
didecyl(dimethyl)azanium;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl(dimethyl)azanium;phosphate is a quaternary ammonium compound known for its antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including healthcare, agriculture, and industrial settings. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;phosphate typically involves the reaction of didecyl methyl tertiary amine with chloromethane in the presence of an alcohol solvent. The reaction is catalyzed and carried out under reflux conditions at temperatures between 75 and 95 degrees Celsius and a pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is maintained at a temperature between 80 and 90 degrees Celsius for an additional 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
Didecyl(dimethyl)azanium;phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups.
Scientific Research Applications
Didecyl(dimethyl)azanium;phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in microbiological research for its antimicrobial properties.
Medicine: Utilized as a disinfectant and antiseptic in medical settings, including hospitals and clinics.
Mechanism of Action
The mechanism of action of didecyl(dimethyl)azanium;phosphate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of intracellular contents and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing oxidative stress and triggering a free radical chain reaction that damages the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyl trimethylammonium bromide: A quaternary ammonium compound with similar applications in disinfection and sanitation.
Uniqueness
Didecyl(dimethyl)azanium;phosphate is unique in its broad-spectrum antimicrobial activity and its effectiveness at low concentrations. It is also known for its stability and compatibility with various formulations, making it a versatile compound for different applications.
Properties
CAS No. |
645418-37-7 |
|---|---|
Molecular Formula |
C66H144N3O4P |
Molecular Weight |
1074.8 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;phosphate |
InChI |
InChI=1S/3C22H48N.H3O4P/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h3*5-22H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
GLXDPFACSXTVJC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


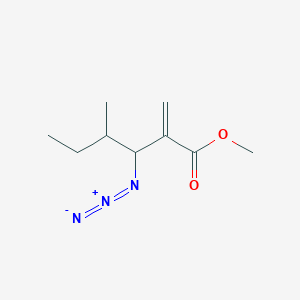
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
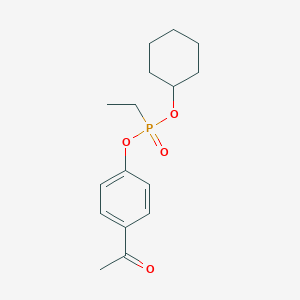
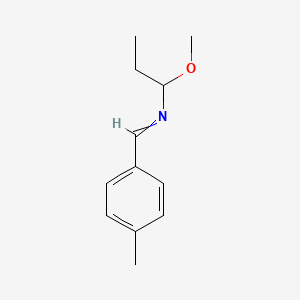
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
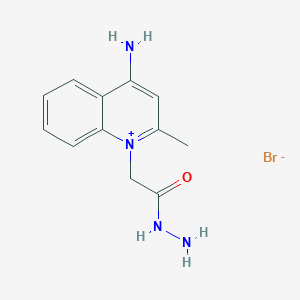
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


